molecular formula C9H6Cl2F3NO2 B8248603 Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate

Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B8248603
M. Wt: 288.05 g/mol
InChI Key: BORYFIJNPCWTKF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate is a synthetic organic compound with the molecular formula C9H6Cl2F3NO2 and a molecular weight of 288.05 g/mol. It is characterized by a pyridine ring structure substituted with two chlorine atoms, a trifluoromethyl group, and an ethyl ester functional group. This specific arrangement is significant for research and development in the agrochemical and pharmaceutical industries. The presence of the trifluoromethyl group is a key feature, as this moiety is known to enhance the lipophilicity of molecules, which facilitates better penetration of biological membranes and can improve metabolic stability. The biological activity of compounds containing the trifluoromethylpyridine (TFMP) moiety is attributed to the unique combination of the fluorine atom's physicochemical properties and the characteristics of the pyridine ring. Currently, over 20 agrochemicals and multiple pharmaceutical and veterinary products containing the TFMP moiety have been approved for use, with many more candidates in clinical trials. The compound serves as a versatile building block in organic synthesis. Its key reactive sites allow for further functionalization. The chlorine atoms on the pyridine ring are amenable to nucleophilic substitution reactions with amines or thiols, enabling the construction of more complex molecules. Additionally, the ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can be a crucial intermediate for further derivatization. This product is intended for research purposes only and is not for human therapeutic or veterinary use.

Properties

IUPAC Name

ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c1-2-17-8(16)6-4(10)3-5(11)15-7(6)9(12,13)14/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORYFIJNPCWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the esterification of 4,6-dichloro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine and Pyrimidine Derivatives

(a) Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate
  • Structure: Shares a pyridine core with -CF₃ at position 6 but incorporates a pyrrole-methyl-cyano substituent at position 3.
  • Synthesis : Yielded 21% via nucleophilic substitution, with ESIMS m/z 328.2 .
(b) Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Structure : Pyrimidine core (two nitrogen atoms) with -CF₃ at position 4 and -Cl at position 2.
  • Key Differences : Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity than pyridines, affecting pharmacokinetic properties. The -Cl and -CF₃ positions also differ, altering electronic effects .
(c) 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
  • Structure : Pyrimidine with -Cl at positions 4/6 and a methylsulfonyl (-SO₂Me) group at position 2.

Partially Saturated Pyridine Derivatives

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Partially saturated tetrahydropyridine ring with -CF₃ at position 2 and an ester at position 3.
  • Key Differences : Reduced aromaticity due to saturation lowers thermal stability (melting point: 128–130°C) compared to fully aromatic pyridines. Molecular weight (237.18) is lower due to fewer substituents .

Quinoline Derivatives

Ethyl 4-chloro-6-(trifluoromethyl)-3-quinolinecarboxylate
  • Structure: Quinoline core with -CF₃ at position 6, -Cl at position 4, and an ester at position 3.
  • Key Differences: The fused benzene ring in quinoline increases lipophilicity and may enhance binding to hydrophobic biological targets compared to pyridine derivatives .

Structural and Functional Analysis: Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Applications
Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate Pyridine -Cl (4,6), -CF₃ (2), -COOEt (3) ~283.5 (calc.) High reactivity in SNAr reactions
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methylpyrrole-2-carboxylate Pyridine -CF₃ (6), -CN (2), pyrrole-methyl 328.2 Potential kinase inhibitor scaffold
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Pyrimidine -Cl (2), -CF₃ (4), -COOEt (5) ~270.6 (calc.) Agrochemical intermediate
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine -CF₃ (2), -COOEt (3) 237.18 Lower thermal stability, drug precursor

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for Ethyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step halogenation and functionalization of a pyridine core. For example:

Trifluoromethylation : Introduce the CF₃ group via nucleophilic substitution using CF₃Cu or electrophilic reagents under anhydrous conditions.

Chlorination : Use POCl₃ or PCl₅ at reflux (80–110°C) to achieve 4,6-dichloro substitution.

Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC.

  • Critical Factors : Temperature control during chlorination prevents over-halogenation, while solvent choice (e.g., DMF vs. THF) affects reaction rates and purity .

Q. How can spectroscopic techniques (NMR, LCMS) be optimized to characterize this compound?

  • 1H NMR : Expect signals for the ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and pyridine protons (δ 8.0–8.5 ppm). The CF₃ group causes deshielding of adjacent protons.
  • LCMS/HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks ([M+H]+ ≈ 303.0).
  • ESIMS : Monitor for characteristic fragments, such as loss of the ethyl group (m/z 255) or Cl⁻ (m/z 35/37) .

Q. What role does the trifluoromethyl group play in the compound’s reactivity and stability?

  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring and directing further substitutions (e.g., nucleophilic attacks at the 3-position).
  • Metabolic Stability : CF₃ improves resistance to oxidative degradation, making the compound suitable for pharmacokinetic studies.
  • Comparative Data : Analogues lacking CF₃ show reduced thermal stability and altered reactivity patterns in cross-coupling reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered Cl positions) be resolved during structural refinement?

  • Refinement Strategy : Use SHELXL for small-molecule refinement. Apply restraints to Cl positions if disorder is observed. Validate with Hirshfeld surface analysis to assess intermolecular interactions.
  • Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) minimizes thermal motion artifacts.
  • Troubleshooting : If R-factors remain high (>0.05), re-examine solvent mask parameters or test twin refinement for possible crystal twinning .

Q. What computational methods are effective for predicting electronic effects of substituents on pyridine-based systems?

  • DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) reliably predict charge distribution.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess conformational stability.
  • Case Study : Comparative studies with ethyl 4,6-dichloropyridine-3-carboxylate (lacking CF₃) show significant differences in LUMO energy (-2.1 eV vs. -1.7 eV), impacting reactivity .

Q. How can regioselectivity challenges in halogenation be addressed to avoid byproducts?

  • Directed Halogenation : Use Lewis acids (e.g., FeCl₃) to polarize the pyridine ring, favoring Cl addition at the 4,6-positions.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., 3-carboxylate) with Boc groups before halogenation.
  • Validation : Monitor reaction progress via TLC (silica, hexane/EtOAc 7:3) and isolate intermediates for NMR confirmation .

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